molecular formula C6H2BrF2I B1410353 1-Bromo-3,4-difluoro-5-iodobenzene CAS No. 1807026-65-8

1-Bromo-3,4-difluoro-5-iodobenzene

Cat. No. B1410353
CAS RN: 1807026-65-8
M. Wt: 318.88 g/mol
InChI Key: SAPOCBOSYNNBRJ-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-5-iodobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of various compounds by reacting with different reagents .


Synthesis Analysis

The synthesis of this compound is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure . In one laboratory route, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .


Molecular Structure Analysis

The molecular formula of this compound is C6H2BrF2I . The molecular weight is 318.89 . The InChI key is OQUKJSVQMVBUBY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .


Physical And Chemical Properties Analysis

This compound is a crystal with a melting point of 43°C . It has a molecular weight of 318.89 .

Safety and Hazards

1-Bromo-3,4-difluoro-5-iodobenzene causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOCBOSYNNBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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